ethenyl acetate;N-(hydroxymethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide is a compound with the molecular formula C13H22N2O5 and a molecular weight of 286.324 g/mol . This compound is known for its unique chemical structure, which combines the properties of ethenyl acetate and N-(hydroxymethyl)prop-2-enamide. It is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of ethenyl acetate;N-(hydroxymethyl)prop-2-enamide involves several steps. One common method is the polymerization of ethene, ethenyl acetate, and N-(hydroxymethyl)prop-2-enamide . The reaction conditions typically include the use of initiators and catalysts to facilitate the polymerization process. Industrial production methods often involve large-scale polymerization reactors where the monomers are combined under controlled temperature and pressure conditions to produce the desired polymer .
Analyse Chemischer Reaktionen
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of various polymers and copolymers . In biology, it is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering . In the industrial sector, it is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties .
Wirkmechanismus
The mechanism of action of ethenyl acetate;N-(hydroxymethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes . These interactions can affect various biological processes, such as cell signaling and gene expression, making it a valuable tool in biomedical research .
Vergleich Mit ähnlichen Verbindungen
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide can be compared with other similar compounds, such as ethyl prop-2-enoate and prop-2-enamide . While these compounds share some structural similarities, this compound is unique due to its combination of ethenyl acetate and N-(hydroxymethyl)prop-2-enamide moieties . This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
26337-27-9 |
---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
ethenyl acetate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C4H7NO2.C4H6O2/c1-2-4(7)5-3-6;1-3-6-4(2)5/h2,6H,1,3H2,(H,5,7);3H,1H2,2H3 |
InChI-Schlüssel |
WFIMZLQSXKZDPP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=CC(=O)NCO |
Kanonische SMILES |
CC(=O)OC=C.C=CC(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.